molecular formula C21H21N3O2 B11125068 (4-methyl-1-phenyl-1H-pyrazol-5-yl)(2-phenylmorpholin-4-yl)methanone

(4-methyl-1-phenyl-1H-pyrazol-5-yl)(2-phenylmorpholin-4-yl)methanone

Cat. No.: B11125068
M. Wt: 347.4 g/mol
InChI Key: DUQVKSBNAPMXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methyl-1-phenyl-1H-pyrazol-5-yl)(2-phenylmorpholin-4-yl)methanone: is a complex organic compound characterized by the presence of a pyrazole ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-1-phenyl-1H-pyrazol-5-yl)(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Formation of the morpholine ring: This involves the reaction of diethylene glycol with ammonia or a primary amine.

    Coupling of the two rings: The final step involves coupling the pyrazole and morpholine rings through a methanone linkage, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a methanol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol derivative.

    Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Drug Development: It is being explored for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine

    Antimicrobial Activity: Preliminary studies suggest that the compound may have antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anti-inflammatory Activity: It is also being investigated for its potential anti-inflammatory effects.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (4-methyl-1-phenyl-1H-pyrazol-5-yl)(2-phenylmorpholin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. It can also interact with cell surface receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-methyl-1-phenyl-1H-pyrazol-5-yl)(2-phenylpiperidin-4-yl)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    (4-methyl-1-phenyl-1H-pyrazol-5-yl)(2-phenylpyrrolidin-4-yl)methanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of both a pyrazole ring and a morpholine ring in (4-methyl-1-phenyl-1H-pyrazol-5-yl)(2-phenylmorpholin-4-yl)methanone gives it unique chemical and biological properties. The morpholine ring can enhance the compound’s solubility and bioavailability, while the pyrazole ring can contribute to its biological activity.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

(4-methyl-2-phenylpyrazol-3-yl)-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C21H21N3O2/c1-16-14-22-24(18-10-6-3-7-11-18)20(16)21(25)23-12-13-26-19(15-23)17-8-4-2-5-9-17/h2-11,14,19H,12-13,15H2,1H3

InChI Key

DUQVKSBNAPMXTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.